molecular formula C26H27NO4 B10854899 POLA1 inhibitor 1

POLA1 inhibitor 1

Cat. No.: B10854899
M. Wt: 417.5 g/mol
InChI Key: PLQNJDDLZLIMNK-DTHWQZMASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

POLA1 inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

POLA1 inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

POLA1 inhibitor 1 exerts its effects by specifically targeting the active site of the POLA1 enzyme. This binding prevents POLA1 from interacting with the DNA template and nucleotide substrates, leading to the uncoupling of leading and lagging strand synthesis during DNA replication. This results in the formation of single-stranded DNA at the lagging strand and a replication catastrophe . The compound does not activate an ATR-dependent stress response, allowing cells to duplicate their genome with elevated strand uncoupling and single-stranded DNA as long as RPA molecules suffice to protect the elevated single-stranded DNA .

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-[(E)-hydroxyiminomethyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C26H27NO4/c28-24-5-3-20(22-4-1-16(2-6-25(29)30)10-21(22)15-27-31)11-23(24)26-12-17-7-18(13-26)9-19(8-17)14-26/h1-6,10-11,15,17-19,28,31H,7-9,12-14H2,(H,29,30)/b6-2+,27-15+

InChI Key

PLQNJDDLZLIMNK-DTHWQZMASA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)/C=N/O)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)C=NO)O

Origin of Product

United States

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